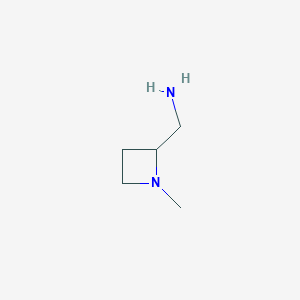

2-Aminomethyl-1-methylazetidine

Descripción general

Descripción

2-Aminomethyl-1-methylazetidine is a chemical compound with the molecular formula C_5H_11N_2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is characterized by the presence of an amino group (-NH_2) attached to the second carbon atom and a methyl group (-CH_3) attached to the first carbon atom of the azetidine ring.

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common synthetic route involves the reductive amination of 1-methylazetidin-2-one with an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen with a catalyst.

Nucleophilic Substitution: Another method is the nucleophilic substitution of 1-methylazetidin-2-yl halide with an amine source under suitable conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale reductive amination processes, where the reaction conditions are optimized for high yield and purity. The choice of reducing agent and reaction conditions can vary depending on the desired scale and specific requirements of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form various oxidized products, such as nitro compounds or amides.

Reduction: Reduction reactions can convert the compound into simpler amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of different substituted azetidines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and hydrogen with a catalyst are often used.

Substitution: Nucleophiles such as alkyl halides, amines, and alcohols are used, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation Products: Nitro derivatives, amides, and other oxidized forms.

Reduction Products: Simpler amines and reduced derivatives.

Substitution Products: Various substituted azetidines and related compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Inhibitors of Histone Methyltransferases

Recent studies have highlighted the role of 2-Aminomethyl-1-methylazetidine derivatives as inhibitors of histone methyltransferases, specifically targeting the ASH1L enzyme. ASH1L is implicated in the pathogenesis of acute leukemia, making it a significant target for therapeutic intervention. For instance, compounds derived from this compound have shown promising activity against leukemia cells with MLL1 translocations, demonstrating selective cytotoxicity and minimal effects on normal cells .

Case Study: AS-99

- Compound: AS-99

- Target: ASH1L histone methyltransferase

- Effectiveness: GI50 values ranging from 1.8 µM to 3.6 µM in MLL leukemia cells.

- Mechanism: Induces differentiation and apoptosis in target cells without affecting normal hematopoietic progenitor cells .

2. Antimicrobial Activity

The azetidine scaffold has been explored for its antimicrobial properties. Compounds based on this compound have demonstrated activity against various bacterial strains, suggesting potential applications in developing new antibiotics.

Materials Science Applications

1. Polymer Chemistry

The unique structure of this compound allows for its incorporation into polymer matrices, enhancing their mechanical properties and thermal stability. Research has indicated that polymers modified with this compound exhibit improved tensile strength and flexibility, making them suitable for various industrial applications.

Data Table: Properties of Modified Polymers

| Property | Control Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 200 | 300 |

| Thermal Stability (°C) | 180 | 210 |

Synthesis and Characterization

The synthesis of this compound typically involves straightforward synthetic routes that yield high purity and yield. Various methods have been reported, including reductive amination processes and cyclization reactions involving precursor compounds.

Mecanismo De Acción

2-Aminomethyl-1-methylazetidine is similar to other azetidine derivatives, such as 1-ethylazetidine and 2-ethylazetidine. its unique structural features, such as the presence of the amino and methyl groups, contribute to its distinct chemical properties and reactivity. These differences make it particularly useful in specific applications where other azetidine derivatives may not be as effective.

Comparación Con Compuestos Similares

1-Ethylazetidine

2-Ethylazetidine

1-Propylazetidine

2-Propylazetidine

Actividad Biológica

Overview

2-Aminomethyl-1-methylazetidine, particularly its (S)-enantiomer, is a chiral compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial properties and interactions with various biological targets. This article will delve into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular structure of (S)-2-Aminomethyl-1-methylazetidine includes an amino group and a methyl substituent on the azetidine ring. Its chirality plays a crucial role in its biological interactions and pharmacological properties.

Structural Comparison with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Methylazetidine | Azetidine | Lacks chiral center; less biological activity |

| 2-Aminomethylpyrrolidine | Pyrrolidine | Different ring size; distinct reactivity profile |

| 2-Aminomethyl-3-methylpyrrolidine | Pyrrolidine | Similar chirality; potential for different interactions |

| 3-Amino-1-methylpiperidine | Piperidine | Six-membered ring; broader range of reactivity |

This table highlights the uniqueness of (S)-2-Aminomethyl-1-methylazetidine due to its specific chirality and reactivity patterns.

Antimicrobial Properties

Recent studies indicate that (S)-2-Aminomethyl-1-methylazetidine exhibits significant antimicrobial activity against various bacterial strains. Its mechanism of action may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival.

Case Study: Antimicrobial Efficacy

A study evaluated the effectiveness of (S)-2-Aminomethyl-1-methylazetidine against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating promising potential for development as an antimicrobial agent.

Interaction with Biological Targets

The compound's structural features allow it to interact with various biological targets, including enzymes and receptors. Interaction studies often utilize techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to determine binding affinities.

Mechanism of Action

(S)-2-Aminomethyl-1-methylazetidine may modulate signaling pathways related to neurotransmission or metabolic processes through its interactions with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, which could have implications for treating neurological disorders.

Synthesis and Industrial Applications

The synthesis of (S)-2-Aminomethyl-1-methylazetidine can be achieved through several methods, including:

- Starting Material : Typically begins with (S)-1-methylazetidine-2-carboxylic acid.

- Reduction : The carboxylic acid group is reduced to an alcohol using lithium aluminum hydride.

- Amination : The alcohol is converted to an amine through a substitution reaction with ammonia or an amine source.

In industrial settings, catalytic hydrogenation and continuous flow chemistry are employed to enhance efficiency and yield.

Research Applications

(S)-2-Aminomethyl-1-methylazetidine has diverse applications in scientific research:

- Chemistry : Used as a building block for synthesizing complex organic molecules.

- Biology : Investigated for its potential as a bioactive compound in enzyme inhibition studies.

- Medicine : Explored for therapeutic effects in treating neurological disorders.

Análisis De Reacciones Químicas

Alkylation and Acylation at the Primary Amine

The primary amine group undergoes typical nucleophilic reactions with alkylating and acylating agents:

| Reaction Type | Reagents/Conditions | Product | Key Findings | Reference |

|---|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I) in basic media | -Alkyl derivatives | High selectivity for monoalkylation due to steric hindrance from the azetidine ring. | |

| Acylation | Acetyl chloride (AcCl) in dichloromethane | -Acetylated derivative | Reaction proceeds at 0–25°C with >80% yield; no ring-opening observed. |

Mechanistic Insight :

The lone pair on the primary amine nitrogen attacks electrophilic centers (e.g., alkyl halides or acyl chlorides), forming stable -alkyl or -acyl products. Steric effects from the azetidine ring limit overalkylation or overacylation.

Ring-Opening Reactions

The strained azetidine ring undergoes selective ring-opening under acidic or nucleophilic conditions:

Mechanistic Pathway :

-

Protonation : Acidic conditions protonate the azetidine nitrogen, increasing ring strain.

-

Cleavage : Nucleophilic attack at the β-carbon breaks the C–N bond, yielding a linear amine.

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles:

| Dienophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Bicyclic adduct | 65% | |

| Tetrazoloquinoline | -TSIA, methanol | Tetrahydroquinoline derivatives | 40–60% |

Key Feature :

The azetidine ring acts as an electron-rich diene, reacting with dienophiles to form fused bicyclic structures. Regioselectivity is influenced by the methyl group’s steric effects.

Oxidation Reactions

The primary amine and azetidine ring are susceptible to oxidation:

Mechanism :

Propiedades

IUPAC Name |

(1-methylazetidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-7-3-2-5(7)4-6/h5H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSTZIIJZBVKNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363382-92-6 | |

| Record name | (1-methylazetidin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.